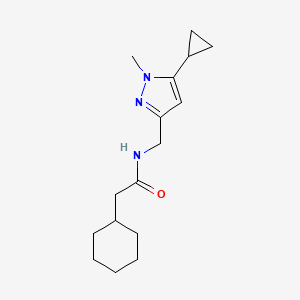
2-cyclohexyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H25N3O and its molecular weight is 275.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Cyclohexyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its complex structure, which includes a cyclohexyl group, a cyclopropyl group, and a pyrazole moiety, suggests diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C16H25N3O
- Molecular Weight : 275.39 g/mol
- CAS Number : 1448078-63-4
Biological Activity Overview
Compounds containing pyrazole rings have been widely studied for their biological activities, particularly in pharmacology. The specific activities of this compound include:
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives with pyrazole rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Pyrazole-containing compounds are often investigated for their anti-inflammatory properties. The structural features of this compound may contribute to its potential as an anti-inflammatory agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, similar compounds have been shown to inhibit tyrosinase, an enzyme implicated in melanin production and related disorders.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Binding Affinity : Structural modifications in similar compounds significantly affect their binding affinity to target proteins. Understanding these interactions can help elucidate the mechanisms by which this compound exerts its biological effects.
Table 1: Comparison of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Cyclopropylpyrazole | Cyclopropyl group + pyrazole ring | Antimicrobial |
| 2-(Cyclohexyl)-N-(5-methylpyrazol-3-yl)acetamide | Similar acetamide structure | Anti-inflammatory |
| N-(Cyclohexyl)-3-(5-cyclopropylpyrazol-4-yl)acetamide | Varies in position of substituents | Enzyme inhibition |
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of pyrazole derivatives, it was found that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 20 µM to 70 µM against various bacterial strains, demonstrating promising antibacterial activity .
Case Study: Enzyme Inhibition
Research has indicated that certain pyrazole derivatives can inhibit tyrosinase activity effectively. For example, compounds with IC50 values significantly lower than that of standard inhibitors suggest that modifications in the pyrazole structure can enhance enzyme inhibition .
Propiedades
IUPAC Name |
2-cyclohexyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-19-15(13-7-8-13)10-14(18-19)11-17-16(20)9-12-5-3-2-4-6-12/h10,12-13H,2-9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATROQVDLYTUCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CC2CCCCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














